Einecs 286-539-4
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Overview
Description
Preparation Methods
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves the reaction of 1-Propanol with bromine to form 2,3-dibromo-1-propanol. This intermediate is then reacted with phosphoric acid to form the phosphate ester. Finally, the phosphate ester is reacted with 2-aminoethanol to form the final compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to less oxidized forms.
Scientific Research Applications
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to understand the interactions of brominated compounds with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol can be compared with other brominated phosphate compounds:
1-Propanol, 2,3-dibromo-, phosphate: Similar in structure but lacks the aminoethanol group.
2,3-Dibromo-1-propanol: An intermediate in the synthesis of the compound, lacks the phosphate and aminoethanol groups.
2-Aminoethanol phosphate: Contains the aminoethanol and phosphate groups but lacks the bromine atoms. The uniqueness of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol lies in its combination of bromine, phosphate, and aminoethanol groups, which confer specific chemical and biological properties.
Properties
CAS No. |
85252-23-9 |
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Molecular Formula |
C5H14Br2NO5P |
Molecular Weight |
358.95 g/mol |
IUPAC Name |
2-aminoethanol;2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P.C2H7NO/c4-1-3(5)2-9-10(6,7)8;3-1-2-4/h3H,1-2H2,(H2,6,7,8);4H,1-3H2 |
InChI Key |
ICMXWZJDVBQQNC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(C(CBr)Br)OP(=O)(O)O |
Origin of Product |
United States |
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